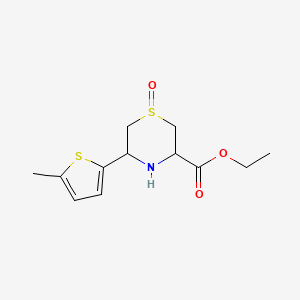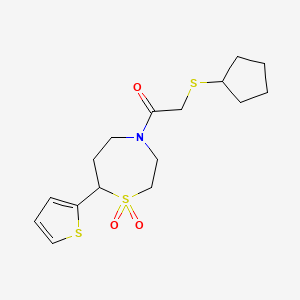
2-(Cyclopentylthio)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylthio)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a synthetic compound known for its unique chemical structure combining a cyclopentylthio group, a thiophen ring, and a thiazepan scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves a multi-step process:
Thiazepane Ring Formation: : This step typically involves the cyclization of an appropriate precursor with sulfur-containing reagents under controlled conditions.
Thioether Formation:
Ketone Functionalization: : The final step introduces the ethanone group via oxidation reactions, using reagents such as oxidizing acids or peroxides.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up through continuous flow chemistry techniques, ensuring better control over reaction parameters and improving yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The thiazepane and thiophen rings can undergo oxidation, forming sulfoxides and sulfones.
Reduction: : Reduction of the thiazepane ring can lead to ring-opening reactions.
Substitution: : The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the thiophen ring and the thiazepane scaffold.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Nucleophiles like alkyl halides and thiols are employed in substitution reactions.
Major Products:
Oxidation: : Sulfoxides, sulfones
Reduction: : Ring-opened thiazepane derivatives
Substitution: : Alkylated or thiolated products
Scientific Research Applications
Chemistry
Catalysis: : The unique structure of this compound makes it a potential catalyst in various organic reactions.
Materials Science: : Its functional groups allow for incorporation into polymers and other advanced materials, imparting specific properties.
Biology and Medicine
Drug Development: : Due to its structural complexity, it can be a candidate for drug discovery, particularly as enzyme inhibitors or receptor modulators.
Biochemical Studies: : It can serve as a probe to study sulfur-based biochemical pathways.
Industry
Specialty Chemicals: : Used in the synthesis of high-value specialty chemicals due to its reactive groups.
Mechanism of Action
The compound's mechanism of action is primarily governed by its ability to interact with biological macromolecules through its reactive functional groups. The cyclopentylthio and thiazepan moieties can bind to specific protein targets, inhibiting their function or modulating their activity. This interaction can affect various molecular pathways, including enzyme inhibition and receptor modulation, making it a potential lead compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Thiophen Derivatives: : Such as 2-(thiophen-2-yl)ethanone
Thiazepane Derivatives: : Such as 1,4-thiazepane-4-carboxylic acid
Thioether-Containing Compounds: : Such as 2-(cyclopentylthio)acetic acid
Comparison
Structural Uniqueness: : The combination of a cyclopentylthio group with a 1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan structure makes this compound unique compared to other thiophen and thiazepane derivatives.
Reactivity: : Its reactivity profile is distinct due to the presence of multiple functional groups, allowing for diverse chemical transformations.
In essence, 2-(Cyclopentylthio)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a compound of significant interest across various scientific disciplines, providing unique opportunities for research and application.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S3/c18-16(12-22-13-4-1-2-5-13)17-8-7-15(14-6-3-10-21-14)23(19,20)11-9-17/h3,6,10,13,15H,1-2,4-5,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPJSQMZYWCZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide](/img/structure/B2803133.png)
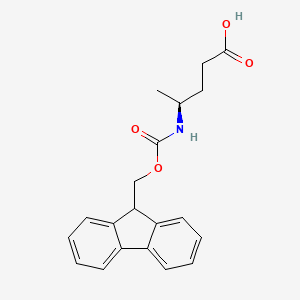
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile](/img/structure/B2803136.png)
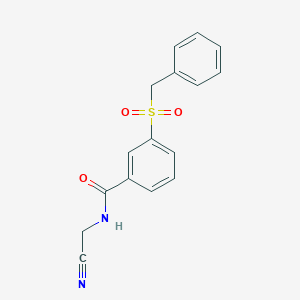
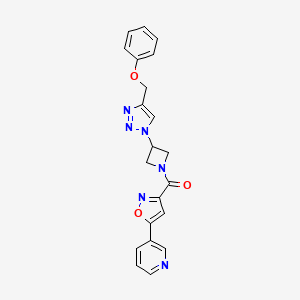
![5-Bromopyrido[2,3-d]pyrimidin-4-ol](/img/structure/B2803139.png)
![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2803140.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine](/img/structure/B2803143.png)
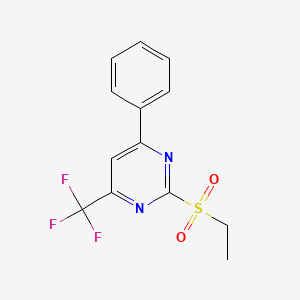
![2-(4-acetylphenoxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2803146.png)
![4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2803148.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2803149.png)
![(2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B2803153.png)
